2-(isocyanomethyl)thiophene
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Overview
Description
2-(Isocyanomethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an isocyanomethyl group.
Preparation Methods
The synthesis of 2-(isocyanomethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with isocyanomethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Isocyanomethyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the isocyanomethyl group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(Isocyanomethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It finds applications in material science, particularly in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(isocyanomethyl)thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
2-(Isocyanomethyl)thiophene can be compared with other thiophene derivatives such as:
2-Methylthiophene: Similar in structure but lacks the isocyanomethyl group, leading to different reactivity and applications.
2-Aminomethylthiophene: Contains an aminomethyl group instead of an isocyanomethyl group, which can significantly alter its chemical properties and biological activities.
2-(Chloromethyl)thiophene: Features a chloromethyl group, making it more reactive in substitution reactions compared to this compound.
Properties
CAS No. |
99623-05-9 |
---|---|
Molecular Formula |
C6H5NS |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
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